Methyl 15-oxohexadecanoate
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Overview
Description
Methyl 15-oxohexadecanoate: is an organic compound with the molecular formula C17H32O3 . It is a methyl ester derivative of 15-oxohexadecanoic acid. This compound is part of the family of fatty acid methyl esters, which are commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 15-oxohexadecanoate can be synthesized through the esterification of 15-oxohexadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 15-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products Formed:
Oxidation: 15-oxohexadecanoic acid.
Reduction: 15-hydroxyhexadecanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 15-oxohexadecanoate is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a model compound to study the metabolism of fatty acid esters. It is also used in the development of lipid-based drug delivery systems.
Industry: this compound is used in the production of surfactants, lubricants, and plasticizers. It is also used as a starting material for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 15-oxohexadecanoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can be hydrolyzed to release 15-oxohexadecanoic acid, which can then undergo further metabolic transformations. The ester group of this compound allows it to participate in esterification and transesterification reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- Methyl 10-oxohexadecanoate
- Methyl 3-oxohexadecanoate
- 16-oxohexadecanoic acid
Comparison: Methyl 15-oxohexadecanoate is unique due to the position of the oxo group on the 15th carbon atom. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to methyl 10-oxohexadecanoate and methyl 3-oxohexadecanoate, the position of the oxo group in this compound makes it more suitable for specific synthetic applications. Additionally, 16-oxohexadecanoic acid, being a carboxylic acid, has different reactivity compared to the ester form of this compound.
Properties
CAS No. |
99706-71-5 |
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Molecular Formula |
C17H32O3 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
methyl 15-oxohexadecanoate |
InChI |
InChI=1S/C17H32O3/c1-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17(19)20-2/h3-15H2,1-2H3 |
InChI Key |
MOTWVGDHNKYUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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